molecular formula C17H16ClNO3 B2393149 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide CAS No. 1082571-14-9

2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2393149
CAS No.: 1082571-14-9
M. Wt: 317.77
InChI Key: ZEOQMKGRWFEABN-UHFFFAOYSA-N
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Description

2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is an organic compound with a complex structure that includes a chloro-substituted phenoxy group, a formyl group, and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-formylphenol with an appropriate base to form the phenoxy intermediate.

    Acylation Reaction: The phenoxy intermediate is then subjected to an acylation reaction with 2,5-dimethylphenylacetyl chloride in the presence of a suitable catalyst, such as aluminum chloride, to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 2-(2-carboxy-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide.

    Reduction: 2-(2-chloro-4-hydroxyphenoxy)-N-(2,5-dimethylphenyl)acetamide.

    Substitution: 2-(2-amino-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide.

Scientific Research Applications

2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and dimethylphenyl groups may contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.

    2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both a formyl and a chloro group, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-11-3-4-12(2)15(7-11)19-17(21)10-22-16-6-5-13(9-20)8-14(16)18/h3-9H,10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOQMKGRWFEABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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